N-mesityl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-10-14(2)19(15(3)11-13)22-18(25)12-28-20-21-8-9-23(20)16-4-6-17(7-5-16)24(26)27/h4-11H,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJZCAKITAELSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-mesityl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents such as nitric acid or nitronium tetrafluoroborate.
Attachment of the mesityl group: This can be done through Friedel-Crafts alkylation using mesitylene and a suitable catalyst like aluminum chloride.
Formation of the thioacetamide linkage: This step involves the reaction of the imidazole derivative with thioacetic acid or its derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-mesityl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogenated compounds under basic conditions.
Hydrolysis: The thioacetamide linkage can be hydrolyzed to form corresponding acids and amines under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
N-mesityl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-mesityl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Groups
Several compounds share the thioacetamide-imidazole core but differ in aryl substitutions, leading to distinct physicochemical and biological profiles:
Key Structural Insights :
- Lipophilicity : The mesityl group in the target compound likely increases lipophilicity compared to benzothiazol-2-yl () or fluorobenzyl () analogues, which may influence membrane permeability and metabolic stability.
Physicochemical Properties
- Solubility : The triazole-containing derivatives () display higher polarity due to the N-phenylacetamide moiety, whereas the mesityl group in the target compound reduces aqueous solubility, as seen in analogous lipophilic imidazoles .
- Thermal Stability : Melting points for similar compounds range from 160–220°C, with nitro-substituted derivatives (e.g., ) typically exhibiting higher thermal stability due to strong intermolecular interactions .
Biological Activity
N-mesityl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound belonging to the class of imidazole derivatives. Its unique structure, which includes a mesityl group, a nitrophenyl group, and an imidazole ring linked through a thioacetamide moiety, makes it an interesting candidate for various biological studies. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound's chemical formula is characterized by several functional groups that contribute to its biological activity. The synthesis typically involves multi-step reactions:
- Formation of the imidazole ring : Achieved through cyclization of appropriate precursors.
- Introduction of the nitrophenyl group : Involves nitration reactions.
- Attachment of the mesityl group : Conducted via Friedel-Crafts alkylation.
- Formation of the thioacetamide linkage : Involves reaction with thioacetic acid derivatives.
These steps can be optimized for yield and purity in industrial applications.
Medicinal Chemistry Applications
This compound has been studied for its potential in various therapeutic areas:
- Antimicrobial Activity : Initial studies indicate that imidazole derivatives exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 31.25 to 1000 µg/mL against various bacterial strains .
- Anticancer Properties : The compound's imidazole core is known for its diverse therapeutic potential, including anticancer activity. Research has demonstrated that certain imidazole derivatives can induce cytotoxic effects in cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific types of cancer .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer processes, which may influence cellular signaling pathways.
- Hydrogen Bonding : The imidazole ring can form hydrogen bonds with biological macromolecules, potentially affecting enzyme activity and receptor interactions.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-mesityl-2-(1-naphthylthio)acetamide | Naphthyl group instead of nitrophenyl | Varies in reactivity and biological effects |
| N-mesityl-2-((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide | Methyl group instead of nitro | Altered electronic properties affecting interactions |
| N-mesityl-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide | Chlorophenyl group | Different biological profile due to halogen substitution |
This comparison highlights how structural variations can significantly influence both chemical reactivity and biological activity.
Case Studies
Recent studies have focused on synthesizing new compounds based on the imidazole framework:
- Thiosemicarbazide Derivatives : These compounds demonstrated varied antibacterial activities, indicating that structural modifications can enhance efficacy against specific pathogens .
- Hydrazone Derivatives : While not as effective as thiosemicarbazides, some hydrazone derivatives exhibited moderate anticancer activity, reinforcing the potential for further development in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-mesityl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling reactions between mesityl amine derivatives and functionalized imidazole-thioacetamide precursors. Key steps include:
- Thiol-alkylation : Reacting 2-mercaptoimidazole derivatives with bromoacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Nitro-group introduction : Electrophilic substitution or diazotization to attach the 4-nitrophenyl group .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity, while reflux temperatures (~80–120°C) improve yields .
Q. How is the structural integrity of this compound verified post-synthesis?
- Analytical techniques :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., mesityl methyl groups at δ 2.2–2.4 ppm, nitroaryl protons at δ 8.1–8.3 ppm) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch) .
- X-ray crystallography : Resolves torsional angles (e.g., nitro group deviation from the aryl plane by ~15–20°) and intermolecular interactions (e.g., H-bonding between acetamide NH and carbonyl groups) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Screening strategies :
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
- Antimicrobial activity : Disk diffusion or MIC assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How do electronic properties of the nitro and thioether groups influence its molecular interactions?
- Computational insights :
- DFT calculations : Predict electron density distribution; the nitro group acts as an electron-withdrawing moiety, polarizing the imidazole-thioacetamide core .
- Docking studies : The thioether linker enhances flexibility, allowing optimal binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Case example : Discrepancies in antimicrobial IC₅₀ values may arise from:
- Strain variability : Use standardized strains (e.g., ATCC references) .
- Assay conditions : Control pH (7.4 vs. 6.5), serum content, and incubation time .
Q. What strategies mitigate synthetic byproducts like des-nitro or oxidized thioether derivatives?
- Byproduct analysis : LC-MS to identify impurities (e.g., m/z shifts corresponding to nitro loss or sulfoxide formation) .
- Process optimization :
- Inert atmosphere : Prevents thioether oxidation during synthesis .
- Protecting groups : Temporary protection of the nitro group (e.g., Boc) during acidic/basic steps .
Q. How do solvent polarity and proticity affect its stability in solution?
- Degradation studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
